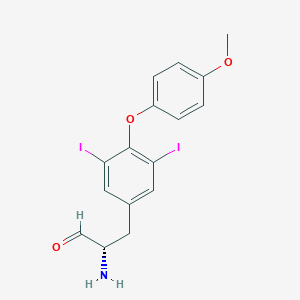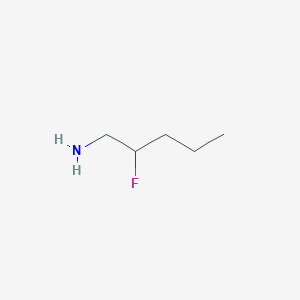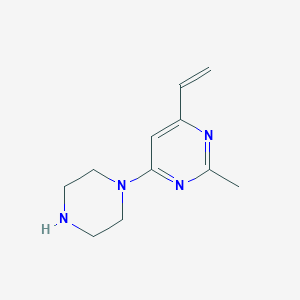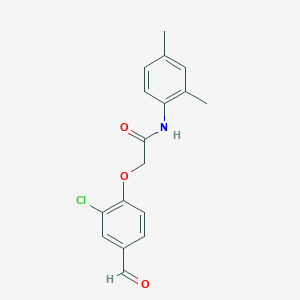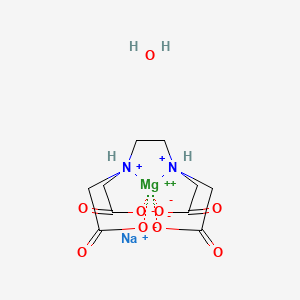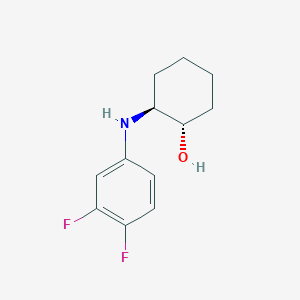
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a cyclohexanol core with an amino group substituted by a 3,4-difluorophenyl group, making it a unique structure with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-difluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction efficiency.
Purification and Quality Control: Advanced purification methods and stringent quality control measures are implemented to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways. For example, it may be investigated for its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
(1S,2S)-2-((3,4-Dichlorophenyl)amino)cyclohexan-1-ol: A compound with a similar structure but different substituents on the phenyl ring.
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol: A compound with a similar functional group but a different ring size.
Uniqueness
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of difluorophenyl substitution. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, understanding biological mechanisms, and developing therapeutic agents.
Propiedades
Fórmula molecular |
C12H15F2NO |
|---|---|
Peso molecular |
227.25 g/mol |
Nombre IUPAC |
(1S,2S)-2-(3,4-difluoroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-9-6-5-8(7-10(9)14)15-11-3-1-2-4-12(11)16/h5-7,11-12,15-16H,1-4H2/t11-,12-/m0/s1 |
Clave InChI |
LQZRIOTXZQPVPR-RYUDHWBXSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NC2=CC(=C(C=C2)F)F)O |
SMILES canónico |
C1CCC(C(C1)NC2=CC(=C(C=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)

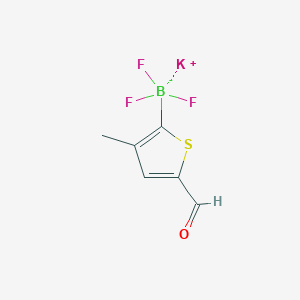
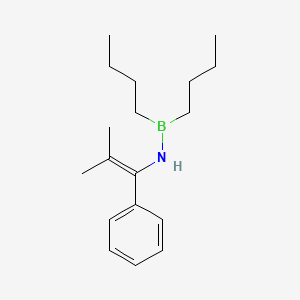


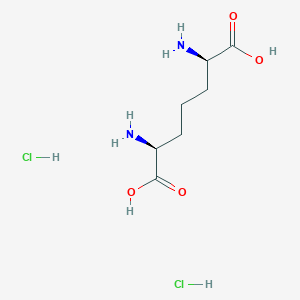
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
